Cas no 5039-54-3 (3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine)

3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine structure
5039-54-3 structure
Product Name:3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
CAS No:5039-54-3
MF:C21H20F3N3O2
MW:403.397615432739
CID:1567549
PubChem ID:5238964
Update Time:2025-04-21

3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
    • 3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]azepine
    • DTXSID20422467
    • 5039-54-3
    • Inchi: 1S/C21H20F3N3O2/c1-28-16-9-5-14(6-10-16)19-18-4-2-3-13-25-20(18)27(26-19)15-7-11-17(12-8-15)29-21(22,23)24/h5-12,25H,2-4,13H2,1H3
    • InChI Key: RJTWLBXXQRPFRM-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)N1C2=C(C(C3C=CC(=CC=3)OC)=N1)CCCCN2)(F)F

Computed Properties

  • Exact Mass: 403.1509
  • Monoisotopic Mass: 403.150762
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.1
  • XLogP3: 5.8

Experimental Properties

  • Density: 1.33
  • Boiling Point: 499°C at 760 mmHg
  • Flash Point: 255.6°C
  • Refractive Index: 1.588
  • PSA: 46.09

3-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine Related Literature

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